[2-(4-iodophenoxy)phenyl]methyl Acetate
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Overview
Description
[2-(4-iodophenoxy)phenyl]methyl acetate is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol . It is characterized by the presence of an iodophenoxy group attached to a phenyl ring, which is further connected to a methyl acetate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-iodophenoxy)phenyl]methyl acetate typically involves the reaction of 4-iodophenol with benzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-iodophenoxy)phenyl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the acetate group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of phenoxy derivatives.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
[2-(4-iodophenoxy)phenyl]methyl acetate is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a radiolabeled compound in imaging studies.
Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(4-iodophenoxy)phenyl]methyl acetate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with proteins and enzymes, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-bromophenoxy)phenyl]methyl acetate
- [2-(4-chlorophenoxy)phenyl]methyl acetate
- [2-(4-fluorophenoxy)phenyl]methyl acetate
Uniqueness
Compared to its analogs, [2-(4-iodophenoxy)phenyl]methyl acetate exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research .
Properties
IUPAC Name |
[2-(4-iodophenoxy)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-11(17)18-10-12-4-2-3-5-15(12)19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAKBZRLWDOWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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